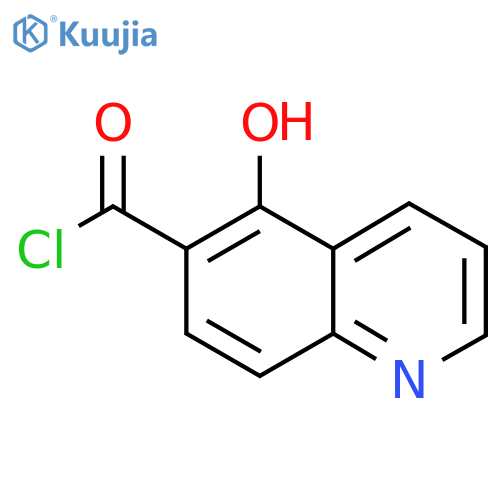

Cas no 1261433-81-1 (5-Hydroxyquinoline-6-carbonyl chloride)

5-Hydroxyquinoline-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-hydroxyquinoline-6-carbonyl chloride

- 5-Hydroxyquinoline-6-carbonyl chloride

-

- インチ: 1S/C10H6ClNO2/c11-10(14)7-3-4-8-6(9(7)13)2-1-5-12-8/h1-5,13H

- InChIKey: NZGUZXIQAPSFDQ-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC2C(=CC=CN=2)C=1O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

5-Hydroxyquinoline-6-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000615-250mg |

5-Hydroxyquinoline-6-carbonyl chloride |

1261433-81-1 | 98% | 250mg |

$762.80 | 2023-09-03 | |

| Alichem | A189000615-1g |

5-Hydroxyquinoline-6-carbonyl chloride |

1261433-81-1 | 98% | 1g |

$1796.61 | 2023-09-03 | |

| Alichem | A189000615-500mg |

5-Hydroxyquinoline-6-carbonyl chloride |

1261433-81-1 | 98% | 500mg |

$1088.45 | 2023-09-03 |

5-Hydroxyquinoline-6-carbonyl chloride 関連文献

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

5-Hydroxyquinoline-6-carbonyl chlorideに関する追加情報

5-Hydroxyquinoline-6-carbonyl Chloride: A Comprehensive Overview

5-Hydroxyquinoline-6-carbonyl chloride (CAS No. 1261433-81-1) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and reactivity, has emerged as a valuable building block in the synthesis of various bioactive molecules and advanced materials. In this article, we delve into the structural properties, synthetic methods, applications, and recent advancements associated with 5-Hydroxyquinoline-6-carbonyl chloride.

The molecular structure of 5-Hydroxyquinoline-6-carbonyl chloride comprises a quinoline ring system with a hydroxyl group at position 5 and a carbonyl chloride group at position 6. This arrangement imparts the compound with distinctive electronic properties, making it highly reactive under specific conditions. The quinoline moiety is known for its aromatic stability and ability to participate in various π-interactions, while the carbonyl chloride group introduces electrophilic character, facilitating nucleophilic attacks in organic reactions.

Recent studies have highlighted the potential of 5-Hydroxyquinoline-6-carbonyl chloride in drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects against key enzymes involved in inflammatory pathways. These findings underscore the compound's significance in developing novel therapeutic agents.

In addition to its pharmacological applications, 5-Hydroxyquinoline-6-carbonyl chloride has found utility in materials science. Its ability to form stable coordination complexes has been leveraged in the development of advanced catalysts for organic transformations. A notable example is its use as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. Furthermore, research into its self-assembling properties has opened avenues for its application in nanotechnology and the creation of functional materials with tailored optical and electronic properties.

The synthesis of 5-Hydroxyquinoline-6-carbonyl chloride typically involves multi-step processes that begin with quinoline derivatives. One common approach entails the oxidation of 5-hydroxyquinoline followed by chlorination at the carbonyl position. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

From an environmental perspective, understanding the degradation pathways of 5-Hydroxyquinoline-6-carbonyl chloride is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. These insights are vital for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 5-Hydroxyquinoline-6-carbonyl chloride (CAS No. 1261433-81-1) stands as a testament to the ingenuity of modern chemistry. Its unique structure, reactivity, and diverse applications continue to inspire innovative research across multiple disciplines. As advancements in synthetic methodologies and material science unfold, this compound is poised to play an even more prominent role in shaping future technologies and therapeutic solutions.

1261433-81-1 (5-Hydroxyquinoline-6-carbonyl chloride) 関連製品

- 2229233-08-1(tert-butyl N-2-(2,5-dimethoxypyridin-4-yl)-1-oxopropan-2-ylcarbamate)

- 941954-98-9(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide)

- 863007-20-9(N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide)

- 85103-31-7(5-BENZYL-1,3,4-THIADIAZOLE-2-THIOL)

- 2171540-68-2(4-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylthiomorpholine-2-carboxylic acid)

- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)

- 2172251-03-3(4-Bromo-3-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole)

- 62752-06-1(6-Chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine)

- 1021038-51-6(3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea)

- 2167530-43-8(1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide)